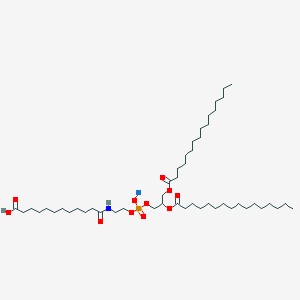
5-Acetyl-3(2-pyridyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-アセチル-3(2-ピリジル)イソキサゾールは、イソキサゾールファミリーに属する複素環式化合物です。イソキサゾールは、隣接した位置に1つの酸素原子と1つの窒素原子を含む5員環です。
2. 製法
合成経路と反応条件
5-アセチル-3(2-ピリジル)イソキサゾールの合成は、通常、アルキンとニトリルオキシドの環状付加反応を伴います。この(3 + 2)環状付加反応は、イソキサゾール環を構築するための一般的な方法です。 この反応は、銅(I)またはルテニウム(II)触媒で触媒することができますが、金属触媒に関連する欠点(高コストや毒性など)を回避するために、金属を含まない合成経路も開発されています .
工業生産方法
工業的な設定では、5-アセチル-3(2-ピリジル)イソキサゾールの合成は、マイクロ波支援方法を使用してスケールアップすることができます。これらの方法は、反応時間を大幅に短縮し、収率を向上させます。 たとえば、マイクロ波照射下でのα-アセチレンγ-ヒドロキシアルデヒドとヒドロキシルアミンとの反応は、5-置換イソキサゾールを効率的に生成することができます .
3. 化学反応解析
反応の種類
5-アセチル-3(2-ピリジル)イソキサゾールは、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、対応する酸化物を形成するように酸化することができます。
還元: 還元反応は、この化合物をその還元型に変換することができます。
置換: イソキサゾール環は求核置換反応を受けることができ、環上の置換基は他の基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 求核置換反応は、多くの場合、水素化ナトリウムやハロアルカンなどの試薬を伴います。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性があり、還元はアルコールやアミンを生成する可能性があります。
4. 科学研究への応用
5-アセチル-3(2-ピリジル)イソキサゾールは、次のような幅広い科学研究への応用があります。
化学: これは、より複雑な複素環式化合物を合成するためのビルディングブロックとして役立ちます。
生物学: この化合物は、生物学的分子と非共有結合を形成する能力があるため、酵素相互作用と受容体結合の研究に使用されています.
医学: 5-アセチル-3(2-ピリジル)イソキサゾールを含むイソキサゾール誘導体は、抗がん剤、抗菌剤、抗ウイルス剤としての可能性を示しています.
産業: この化合物は、高い熱安定性や導電率などの独特の特性を持つ新素材の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3(2-pyridyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for constructing isoxazole rings. The reaction can be catalyzed by copper(I) or ruthenium(II) catalysts, although metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using microwave-assisted methods. These methods significantly reduce reaction times and improve yields. For example, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave irradiation can efficiently produce 5-substituted isoxazoles .
化学反応の分析
Types of Reactions
5-Acetyl-3(2-pyridyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
5-Acetyl-3(2-pyridyl)isoxazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
作用機序
5-アセチル-3(2-ピリジル)イソキサゾールの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節することができます。 たとえば、この化合物は、特定の酵素の活性部位に結合することにより、その酵素の活性を阻害し、基質の結合とそれに続く触媒活性を阻止する可能性があります . 関与する正確な経路は、特定の生物学的コンテキストと標的分子によって異なります。
6. 類似の化合物との比較
類似の化合物
イソキサゾール: イソキサゾールファミリーの親化合物で、単純な5員環構造を持っています。
3,5-ジメチルイソキサゾール: 3位と5位にメチル基を持つ誘導体で、医薬品化学で広く使用されています。
5-フェニルイソキサゾール: 5位にフェニル基を持つ誘導体で、医薬品の合成に使用されます。
独自性
5-アセチル-3(2-ピリジル)イソキサゾールは、アセチル基とピリジル基の両方が存在することによって独自です。この組み合わせは、反応性の向上や生物学的分子との特定の相互作用を形成する能力など、明確な化学的特性を与えます。これらの特徴は、研究と産業への応用にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Isoxazole: The parent compound of the isoxazole family, with a simple five-membered ring structure.
3,5-Dimethylisoxazole: A derivative with methyl groups at positions 3 and 5, known for its use in medicinal chemistry.
5-Phenylisoxazole: A derivative with a phenyl group at position 5, used in the synthesis of pharmaceuticals.
Uniqueness
5-Acetyl-3(2-pyridyl)isoxazole is unique due to the presence of both an acetyl group and a pyridyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with biological molecules. These features make it a valuable compound for research and industrial applications.
特性
CAS番号 |
889939-02-0 |
|---|---|
分子式 |
C10H8N2O2 |
分子量 |
188.18 g/mol |
IUPAC名 |
1-(3-pyridin-2-yl-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C10H8N2O2/c1-7(13)10-6-9(12-14-10)8-4-2-3-5-11-8/h2-6H,1H3 |
InChIキー |
SNQOJMYZMZAKNA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=NO1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(quinolin-6-yl)methyl]oxetan-3-amine](/img/structure/B12067251.png)




![4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol](/img/structure/B12067276.png)


![10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde](/img/structure/B12067293.png)

